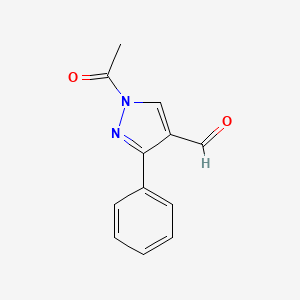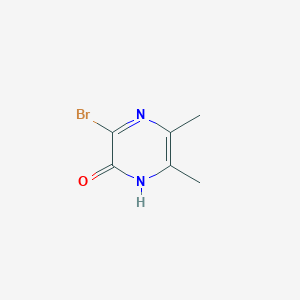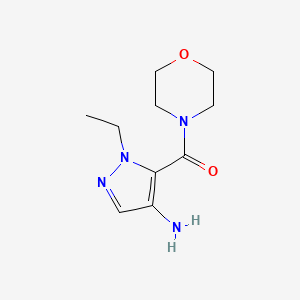![molecular formula C12H12F3N3 B3197283 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine CAS No. 1004643-49-5](/img/structure/B3197283.png)
5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine
Vue d'ensemble
Description
5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine is a compound that features a pyrazole ring substituted with a methyl group and a trifluoromethylbenzyl groupThe presence of the trifluoromethyl group is particularly notable, as it can significantly influence the compound’s chemical properties and biological activity .
Mécanisme D'action
Mode of Action
It’s known that the compound contains a trifluoromethyl group, which is often used in drug design for its ability to form strong bonds with its targets, enhancing the stability and potency of the drug .
Biochemical Pathways
For instance, some trifluoromethyl-containing compounds have been found to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved .
Pharmacokinetics
The presence of the trifluoromethyl group can potentially enhance the compound’s bioavailability by increasing its lipophilicity, which can facilitate its absorption and distribution within the body .
Result of Action
The compound’s trifluoromethyl group can potentially enhance its binding affinity to its targets, thereby increasing its potency .
Analyse Biochimique
Biochemical Properties
Compounds with similar structures, such as benzylic halides, typically react via an SN2 pathway for primary benzylic halides and an SN1 pathway for secondary and tertiary benzylic halides . These reactions involve interactions with various enzymes and proteins .
Cellular Effects
Compounds with trifluoromethyl groups have been found to have significant effects on cell function . For instance, they often exhibit strong acidity and can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the trifluoromethyl group has a significant electronegativity, which can influence its binding interactions with biomolecules . Additionally, benzylic halides, which have a similar structure, are known to undergo nucleophilic substitution reactions, which can result in changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that compounds with trifluoromethyl groups can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that compounds with trifluoromethyl groups can have toxic or adverse effects at high doses .
Metabolic Pathways
Compounds with similar structures, such as benzylic halides, are known to interact with various enzymes and cofactors .
Transport and Distribution
Compounds with trifluoromethyl groups are known to interact with various transporters and binding proteins .
Subcellular Localization
Compounds with trifluoromethyl groups can be directed to specific compartments or organelles based on their chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine typically involves the reaction of 3-(trifluoromethyl)benzyl bromide with 5-methyl-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could be employed to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization or chromatography would be optimized to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the pyrazole ring.
(Trifluoromethoxy)benzene: Contains a trifluoromethyl group but differs in the overall structure.
Berotralstat: A drug with a trifluoromethyl group, used for treating hereditary angioedema
Uniqueness
5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine is unique due to the combination of the pyrazole ring and the trifluoromethylbenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
5-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-8-5-11(16)17-18(8)7-9-3-2-4-10(6-9)12(13,14)15/h2-6H,7H2,1H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYJVRYWRNUKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401169344 | |
| Record name | 5-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004643-49-5 | |
| Record name | 5-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3197251.png)
![4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3197258.png)




